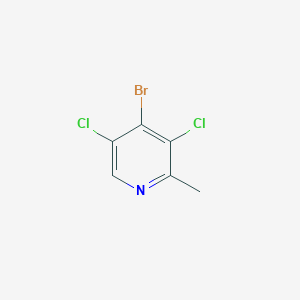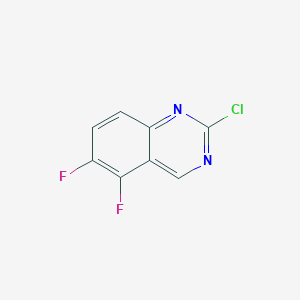![molecular formula C12H9ClN2O B12975342 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 4th position and a methoxy group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitroaniline with 2-methoxyaniline under acidic conditions to form the intermediate quinoxaline derivative. This intermediate is then subjected to cyclization with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 8th position can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: 4-Amino-8-methoxypyrrolo[1,2-a]quinoxaline or 4-Thio-8-methoxypyrrolo[1,2-a]quinoxaline.
Oxidation Reactions: 4-Chloro-8-hydroxyquinoxaline or 4-Chloro-8-quinoxalinone.
Reduction Reactions: 4-Chloro-8-methoxydihydroquinoxaline.
科学的研究の応用
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used as a probe to study the binding interactions with DNA and proteins.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Pharmacology: It is studied for its potential as an antimicrobial and antiviral agent.
作用機序
The mechanism of action of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as kinases and DNA. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation. Additionally, its interaction with DNA can lead to the disruption of DNA replication and transcription processes, contributing to its anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-hydroxypyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-quinoxalinone
Uniqueness
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research in medicinal chemistry and materials science .
特性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
4-chloro-8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-9-11(7-8)15-6-2-3-10(15)12(13)14-9/h2-7H,1H3 |
InChIキー |
TZHBQEVGDOGPAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C3=CC=CN32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
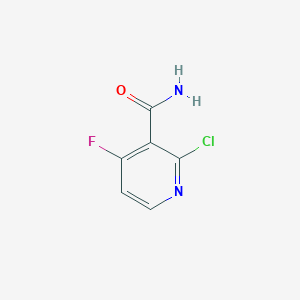


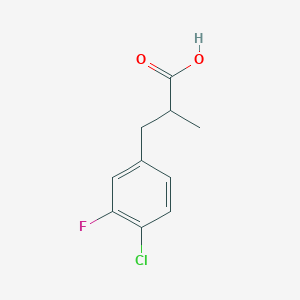
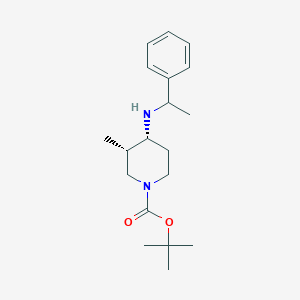
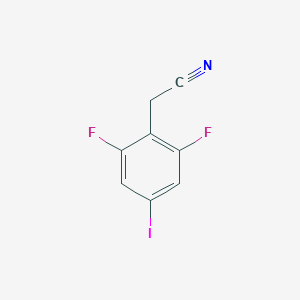
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
